甲基四丙醇

描述

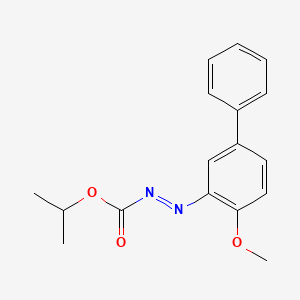

Metyltetraprole is a quinone outside inhibitor fungicide sold under the brand name Pavecto by its inventor, Sumitomo Chemical . It is the only tetrazolinone fungicide and the only one in the Fungicide Resistance Action Committee’s subgroup 11A .

Synthesis Analysis

Metyltetraprole was developed specifically to find an active ingredient with the same mode of action (a QoI) but with sufficiently different chemistry as to avoid “critical” QoI resistance increasing around the world .Molecular Structure Analysis

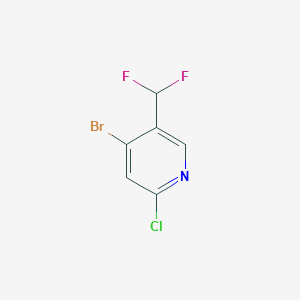

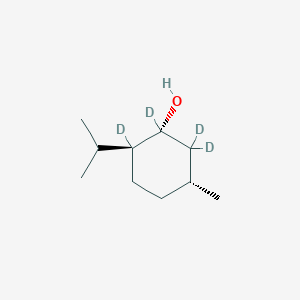

The structure of Metyltetraprole is characterized by a tetrazolinone pharmacophore and 3-substituent in the central benzene ring . This design was intended to avoid steric hindrance between the molecule and cytochrome b with G143A substitution .Chemical Reactions Analysis

Metyltetraprole has been designed to overcome significant QoI resistance caused by a G143A mutation in the binding site . It is distinct from other QoIs, such as azoxystrobin, in various ways .Physical And Chemical Properties Analysis

The chemical formula of Metyltetraprole is C19H17ClN6O2 . Its molar mass is 396.84 g·mol−1 .科学研究应用

农业中的杀菌功效

甲基四丙醇是一种新型杀菌剂,含四唑啉酮部分。它对各种子囊菌表现出强大的杀菌活性,尤其对小麦赤霉病菌和网纹叶枯病菌有效,这两种真菌在谷物疾病中很重要。值得注意的是,它对对醌类外部抑制剂 (QoI) 杀菌剂有抗性的菌株有效 (Suemoto, Matsuzaki & Iwahashi, 2019)。进一步的研究证实了甲基四丙醇对各种植物病原真菌的现有 QoI 抗性分离株的独特行为,强调了其在杀菌剂抗性管理中的潜力 (Matsuzaki, Kiguchi, Suemoto & Iwahashi, 2019)。

杀菌剂敏感性监测的方法学进展

为了解决甲基四丙醇的可持续性问题,使用液体培养基的微量滴定板测试成为监测甜菜叶斑病菌(一种引起甜菜叶斑病的病原体)敏感性的可行方法。这种方法对于不能形成足够的分生孢子的分离株特别有用,并且表明某些种群中不存在抗甲基四丙醇的甜菜叶斑病菌分离株 (Matsuzaki, Uda, Kurahashi & Iwahashi, 2020)。

克服 QoI 抗性

甲基四丙醇的开发旨在克服 QoI 杀菌剂的抗性问题。它独特的带有四唑啉酮部分的 3-取代中心环对 QoI 抗性突变体保持有效的活性,标志着农业杀菌剂开发的重大进步 (Matsuzaki, Yoshimoto, Arimori, Kiguchi, Harada & Iwahashi, 2019)。

作用机制

Target of Action

Metyltetraprole primarily targets the cytochrome b (Cytb) in phytopathogenic fungi . Cytb is a key component of the mitochondrial respiratory chain bc1 complex . This complex plays a crucial role in the respiratory chain, which is essential for cell maintenance and proliferation in many fungal plant pathogens .

Mode of Action

Metyltetraprole is a novel quinone outside inhibitor (QoI) fungicide . It is designed to avoid cross-resistance in Cytb G143A-harboring QoI-resistant phytopathogenic fungi . Metyltetraprole, characterized by a tetrazolinone pharmacophore and 3-substituent in the central benzene ring, was designed to avoid steric hindrance between the molecule and Cytb with G143A substitution .

Biochemical Pathways

Metyltetraprole inhibits the respiratory chain via complex III . The bc1 complex functions as a protonmotive ubiquinol:cytochrome c oxidoreductase, conserving and converting the energy obtained from the oxidation of ubiquinol by cytochrome c into a transmembrane proton gradient . This gradient can be used for other processes, such as ATP synthesis by the FoF1 ATP synthase .

Pharmacokinetics

It is known that metyltetraprole is effective against qoi-resistant strains , suggesting that it has good bioavailability to reach its target sites in resistant strains.

Result of Action

The result of Metyltetraprole’s action is the inhibition of the respiratory chain in phytopathogenic fungi . This leads to the disruption of energy production in the fungi, thereby inhibiting their growth and proliferation .

安全和危害

未来方向

Metyltetraprole has been recently developed to overcome QoI resistance . Most of the fungicides developed in the last four decades are site-specific in action and are generally used in combination with other modes of action, mostly multi-site inhibitors, to avoid resistance development . In the future, natural compounds hold promise to serve as new fungicide leads in place of more toxic synthetic compounds .

生化分析

Biochemical Properties

Metyltetraprole interacts with the cytochrome bc1 complex, specifically binding to the Qo-site . This interaction is unique as it is unaffected by the G143A mutation, which is a widespread resistance mutation .

Cellular Effects

The effects of Metyltetraprole on cells are primarily due to its interaction with the cytochrome bc1 complex. By binding to the Qo-site, it inhibits the function of this complex, which is a key component of the mitochondrial respiratory chain . This can have a significant impact on cellular metabolism and energy production.

Molecular Mechanism

Metyltetraprole exerts its effects at the molecular level by binding to the Qo-site of the cytochrome bc1 complex . This binding inhibits the function of the complex, disrupting the mitochondrial respiratory chain

Temporal Effects in Laboratory Settings

The effects of Metyltetraprole on the cytochrome bc1 complex and cellular function have been observed in both in vitro and in vivo studies

Metabolic Pathways

Metyltetraprole is involved in the mitochondrial respiratory chain, where it interacts with the cytochrome bc1 complex . By inhibiting this complex, it can disrupt the normal flow of electrons through the respiratory chain, potentially affecting metabolic flux and metabolite levels.

Subcellular Localization

Metyltetraprole is known to interact with the cytochrome bc1 complex, which is located in the inner mitochondrial membrane

属性

IUPAC Name |

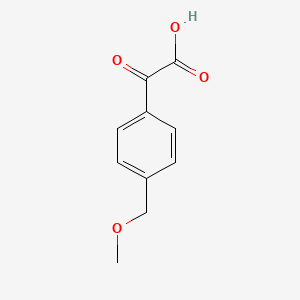

1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQQRGKFXLAPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108889 | |

| Record name | Metyltetraprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1472649-01-6 | |

| Record name | 1-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]-3-methylphenyl]-1,4-dihydro-4-methyl-5H-tetrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472649-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyltetraprole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472649016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyltetraprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METYLTETRAPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WE6KNK7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Metyltetraprole?

A: Metyltetraprole is a quinone outside inhibitor (QoI) fungicide that acts on the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. [, , , , , , ] It specifically targets the Qo site of this complex, inhibiting electron transport and ultimately leading to fungal death. [, , , , , , ]

Q2: What makes Metyltetraprole unique compared to other QoI fungicides?

A: Metyltetraprole demonstrates efficacy against fungal strains that have developed resistance to existing QoI fungicides. [, , , , , , ] This unique characteristic stems from its ability to retain activity against fungi carrying the G143A mutation in the cytochrome b gene, a common mechanism of QoI resistance. [, , , , , , ] Studies with pathogens like Zymoseptoria tritici and Pyrenophora teres demonstrate this effectiveness against both wild-type and resistant strains. [, , ]

Q3: How does the structure of Metyltetraprole contribute to its activity against resistant strains?

A: While Metyltetraprole shares structural similarities with other QoIs like azoxystrobin and pyraclostrobin, subtle differences are crucial for its activity against resistant strains. [, ] Computational studies indicate that the tetrazolinone moiety of Metyltetraprole plays a crucial role. [] This moiety allows for adaptable interactions at the binding site, specifically by balancing Coulombic and van der Waals interactions, even in the presence of mutations that alter the binding site. [] This adaptability enables Metyltetraprole to maintain binding affinity and inhibit Complex III function even in resistant strains. []

Q4: What are the implications of Metyltetraprole's unique activity for fungicide resistance management?

A: Metyltetraprole's efficacy against QoI-resistant strains makes it a valuable tool for managing resistance development. [, ] It can be integrated into fungicide programs, either in combination or alternation with other fungicides, to reduce the reliance on single-site fungicides and minimize the selection pressure for resistance. [, ] This approach is essential for extending the lifespan of existing fungicides and ensuring the long-term sustainability of crop protection strategies.

Q5: What analytical methods are used to assess the sensitivity of fungi to Metyltetraprole?

A: Traditional agar plate methods might underestimate the sensitivity of some fungi to Metyltetraprole. [] Microtiter plate tests using liquid media provide a more accurate assessment, even for isolates that do not sporulate well. [] This method has been successfully employed to monitor Metyltetraprole sensitivity in Cercospora beticola, the causal agent of sugar beet leaf spot. []

Q6: What is the broader impact of Metyltetraprole development on agricultural practices?

A: Metyltetraprole represents a significant advancement in combating fungicide resistance, a growing threat to global food security. [] Its development highlights the importance of continuous innovation in crop protection strategies to ensure sustainable food production. By targeting resistant fungal populations, Metyltetraprole helps maintain the efficacy of existing farmland, potentially reducing the need for further agricultural expansion and its associated environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)

![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)